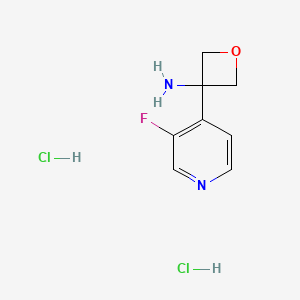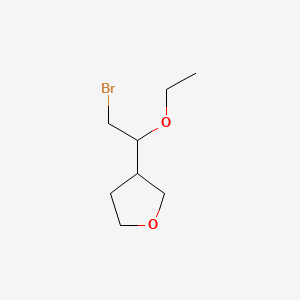![molecular formula C11H5ClN2O B13550147 2-chloro-9H-indeno[2,1-d]pyrimidin-9-one](/img/structure/B13550147.png)
2-chloro-9H-indeno[2,1-d]pyrimidin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-9H-indeno[2,1-d]pyrimidin-9-one is a chemical compound that belongs to the class of indeno[2,1-d]pyrimidin-9-ones. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-9H-indeno[2,1-d]pyrimidin-9-one typically involves the condensation of 2-aminobenzimidazole with 2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one in the presence of potassium hydroxide and dimethylformamide (DMF). The reaction is carried out under photochemical conditions at a wavelength of 312 nm, resulting in a high yield of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale photochemical reactors to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-9H-indeno[2,1-d]pyrimidin-9-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-9H-indeno[2,1-d]pyrimidin-9-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-chloro-9H-indeno[2,1-d]pyrimidin-9-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Chloro-9H-indeno[2,1-d]pyrimidine-2,4-diamine: Shares a similar indeno[2,1-d]pyrimidine core structure but differs in functional groups.
Pyrimido[1,2-a]benzimidazoles: Another class of compounds with a similar heterocyclic framework and potential biological activity.
Uniqueness
2-Chloro-9H-indeno[2,1-d]pyrimidin-9-one is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C11H5ClN2O |
|---|---|
Molekulargewicht |
216.62 g/mol |
IUPAC-Name |
2-chloroindeno[2,1-d]pyrimidin-9-one |
InChI |
InChI=1S/C11H5ClN2O/c12-11-13-5-8-6-3-1-2-4-7(6)10(15)9(8)14-11/h1-5H |
InChI-Schlüssel |
KTMHUDSGYQBKMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CN=C(N=C3C2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13550070.png)

![5-Ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13550102.png)
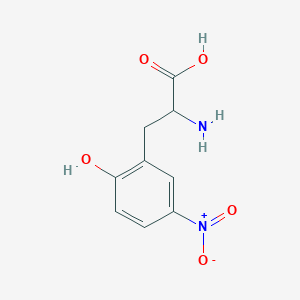
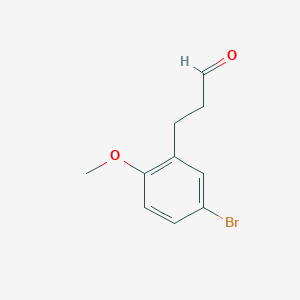
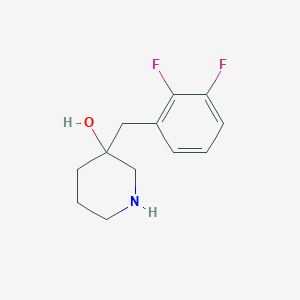
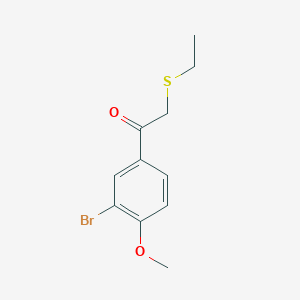

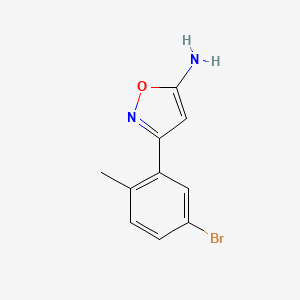
![1-[3-(Methylamino)pyrrolidin-1-yl]ethan-1-onedihydrochloride](/img/structure/B13550124.png)
![Potassium trifluoro(5-oxaspiro[2.4]heptan-1-YL)borate](/img/structure/B13550135.png)

